molecular formula C22H22N2O4S B11277572 N-benzyl-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide

N-benzyl-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No.: B11277572
M. Wt: 410.5 g/mol
InChI Key: ISYJWNUGUBIZNL-UHFFFAOYSA-N
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Description

2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-BENZYLACETAMIDE is a complex organic compound that features a benzenesulfonyl group attached to a dihydropyridinyl ring

Preparation Methods

The synthesis of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-BENZYLACETAMIDE typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine to form a sulfonamide intermediate. This intermediate is then subjected to cyclization and further functionalization to introduce the dihydropyridinyl and benzylacetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-BENZYLACETAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells. This inhibition disrupts the cellular processes, leading to reduced cell proliferation and induced apoptosis . The compound’s sulfonyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Compared to other benzenesulfonyl derivatives, 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-BENZYLACETAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Similar compounds include:

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-benzylacetamide

InChI

InChI=1S/C22H22N2O4S/c1-16-13-17(2)24(15-20(25)23-14-18-9-5-3-6-10-18)22(26)21(16)29(27,28)19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3,(H,23,25)

InChI Key

ISYJWNUGUBIZNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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